3-amino-6-benzyl-N-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-Amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]naphthyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, benzyl, and chlorophenyl groups through various substitution reactions. Common reagents used in these reactions include amines, benzyl halides, and chlorophenyl derivatives, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Thiazole Derivatives: Exhibiting significant biological activities, such as antimicrobial and anticancer effects.
Pyrimidine Derivatives: Widely studied for their therapeutic potential in treating cancer and infectious diseases.
Uniqueness
3-Amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide stands out due to its unique structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-amino-6-benzyl-N-(4-chlorophenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21ClN4OS |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(4-chlorophenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C24H21ClN4OS/c25-17-6-8-18(9-7-17)27-23(30)22-21(26)19-12-16-14-29(13-15-4-2-1-3-5-15)11-10-20(16)28-24(19)31-22/h1-9,12H,10-11,13-14,26H2,(H,27,30) |
InChI Key |
KELZNQUFXXKEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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